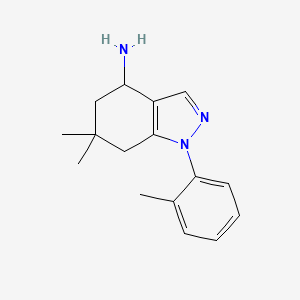
1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that belongs to the class of pyrimidinetriones. This compound is characterized by a pyrimidine ring substituted with a 3,5-dimethylphenyl group. Pyrimidinetriones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 3,5-dimethylbenzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using different solvents or catalysts.
Chemical Reactions Analysis
1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved in its mechanism of action depend on the specific target enzymes and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be compared with other similar compounds, such as:
2,4,6-trimethylpyrimidinetrione: This compound has a similar structure but with different substituents on the pyrimidine ring.
1-(3,5-dimethylphenyl)-2,4-dioxo-6-methylpyrimidine: This compound has a similar phenyl group but different substituents on the pyrimidine ring. The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-8(2)5-9(4-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSYLPIKGMRQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6127960.png)
![6-[2-(azepan-1-yl)-2-oxoethyl]-3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6127962.png)

![7-(4-Methyl-2-propan-2-yl-1,3-thiazole-5-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B6127986.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6127990.png)
![N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B6127992.png)

![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6128011.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B6128017.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6128025.png)
![[(2S)-1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B6128027.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6128041.png)
![1-ethyl-8,9-dimethoxy-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-{a}]isoquinolin-3-one](/img/structure/B6128049.png)
![2-Methoxy-6-[[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]phenol](/img/structure/B6128057.png)
